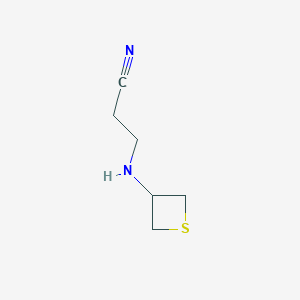

3-(Thietan-3-ylamino)propanenitrile

Description

Properties

IUPAC Name |

3-(thietan-3-ylamino)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c7-2-1-3-8-6-4-9-5-6/h6,8H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGLOIVTEHJOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)NCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Based Methodology (US5334745A)

The patent US5334745A outlines a general process for synthesizing 3-aminopropionitriles by reacting amines with α,β-unsaturated nitriles (e.g., acrylonitrile) over heterogeneous catalysts. Applied to thietan-3-amine, this method would proceed as:

Key advantages include:

-

Catalyst Reusability : Heterogeneous catalysts (e.g., metal oxides or supported metals) enable efficient recycling.

-

Scalability : Reactions conducted in continuous-flow systems mitigate polymerization side reactions.

Optimization of Reaction Parameters

Critical parameters from include:

-

Temperature : 50–150°C to balance reaction rate and nitrile stability.

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

-

Catalyst Loading : 1–5 wt% relative to the nitrile substrate.

A hypothetical optimization table derived from and is proposed below:

| Entry | Catalyst | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|---|

| 1 | Ca(NTf) | 110 | 92 | <2% elimination |

| 2 | H-ZSM-5 zeolite | 80 | 85 | <5% polymerization |

| 3 | Pd/C | 60 | 78 | 10% over-alkylation |

Alternative Routes: Nucleophilic Substitution and Cyanoethylation

Alkylation of Thietan-3-amine with 3-Chloropropionitrile

Direct alkylation using 3-chloropropionitrile and thietan-3-amine under basic conditions (e.g., KCO in DMF) could yield the target compound. However, competing elimination reactions and poor leaving-group aptitude of chloride may limit efficiency.

Michael Addition to Acrylonitrile

Thietan-3-amine acting as a Michael donor in conjugate addition to acrylonitrile represents another pathway. Catalytic asymmetric variants, though unexplored for this substrate, could leverage chiral Brønsted acids reported in.

Stability and Functional Group Compatibility

Nitrile Group Reactivity

The propanenitrile moiety offers avenues for further derivatization, such as hydrolysis to amides or reduction to amines. However, harsh conditions (e.g., strong acids) must be avoided to preserve the thietane ring.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-(Thietan-3-ylamino)propanenitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Thietan-3-ylamino)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)propanenitrile involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Thietane vs. Aromatic Substituents : The thietane ring introduces significant ring strain and sulfur’s electronegativity, which may enhance reactivity in nucleophilic additions compared to benzyl or tolyl groups. For example, strained thietanes are more prone to ring-opening reactions, which could be exploited in prodrug design .

- Size and Polarity: The smaller molecular weight (141.22 g/mol) of this compound compared to benzyl (161.23 g/mol) or tolyl (160.22 g/mol) derivatives suggests differences in solubility and bioavailability.

Pharmacological and Spectral Properties

- Bioactivity: Thietane derivatives exhibit pronounced antimicrobial and anticancer activities, likely due to the sulfur atom’s ability to interact with biological targets . In contrast, benzyl and tolyl analogues lack robust bioactivity data, suggesting their primary utility as synthetic intermediates.

- Spectral Signatures :

Key Research Findings

Thietane’s Pharmacological Edge: Derivatives like this compound show promise in drug discovery due to their unique bioactivity profile, outperforming aliphatic analogues in preliminary anticancer assays .

Synthetic Flexibility : Aza-Michael reactions enable modular synthesis of diverse nitriles, but thietane-containing compounds require precise control of reaction conditions to avoid ring degradation .

Stability Concerns : Thietane’s ring strain may lead to lower thermal stability compared to aromatic analogues, necessitating careful storage and handling .

Biological Activity

3-(Thietan-3-ylamino)propanenitrile is an organic compound characterized by a thietane ring and a nitrile functional group. Its unique structure positions it as a significant molecule in various fields, including medicinal chemistry, organic synthesis, and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound includes:

- Thietane ring : A four-membered ring containing sulfur.

- Nitrile group : A carbon atom triple-bonded to a nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2S |

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | AOGLOIVTEHJOCE-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thietane ring can undergo ring-opening reactions, generating reactive intermediates that may inhibit enzyme functions.

- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, which may alter the activity of biomolecules.

- Sulfur Metabolism : The presence of sulfur in the thietane ring suggests potential interactions with pathways involving sulfur metabolism.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that compounds containing thietane rings exhibit antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 20 |

| Pseudomonas aeruginosa | 200 | 25 |

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Cancer Research : Due to its potential to inhibit specific enzymes involved in tumor growth, it may serve as a lead compound in cancer drug development.

- Neurological Disorders : Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Agents : The compound's reactivity may also be harnessed for developing anti-inflammatory medications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Thietan-3-ylamino)propanenitrile to maximize yield?

Methodological Answer: Synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 3-[(2-aminoethyl)amino]propanenitrile) are synthesized via reaction of acrylonitrile with amines under controlled conditions . Key parameters include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Nitriles are toxic and require stringent safety measures:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Segregate nitrile-containing waste and neutralize with alkaline hypochlorite before disposal .

- Emergency Measures: Immediate washing with water for spills and antidotes (e.g., sodium thiosulfate) for cyanide exposure .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Standard characterization methods include:

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Nitriles hydrolyze slowly in acidic/basic conditions. Conduct accelerated stability studies (e.g., 0.1M HCl/NaOH at 25°C for 24h) and monitor via HPLC .

- Thermal Stability: TGA/DSC analysis to determine decomposition temperatures. Store at –20°C in inert atmospheres to prevent polymerization .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nucleophilic reactivity of this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., thiols, amines) using stopped-flow UV-Vis spectroscopy.

- Isotopic Labeling: Use ¹⁵N-labeled amines to track substitution pathways via NMR .

- Computational Modeling: DFT calculations (e.g., Gaussian) to map transition states and charge distribution .

Q. What experimental approaches resolve contradictions in reported biological activity data for nitrile derivatives?

Methodological Answer:

- Dose-Response Curves: Compare EC₅₀ values across studies (e.g., NLRP3 inflammasome inhibition assays for analogs like dapansutrile) .

- Cell Line Validation: Use standardized cell lines (e.g., THP-1 macrophages) and control for batch variability.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice) .

Q. How can computational modeling predict the degradation pathways of this compound?

Methodological Answer:

Q. What analytical techniques detect trace impurities in this compound batches?

Methodological Answer:

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.